molecular formula C19H18ClN3O3 B11393562 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11393562
M. Wt: 371.8 g/mol
InChI Key: ANSPTYOVYRJNJI-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and a dimethylphenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with the dimethylphenoxyacetamide moiety: This step involves the reaction of the intermediate with 3,4-dimethylphenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: It might be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The oxadiazole ring and chlorophenyl group may play crucial roles in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(4-bromo-3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12-3-8-16(9-13(12)2)25-11-17(24)21-10-18-22-19(23-26-18)14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

ANSPTYOVYRJNJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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